molecular formula C11H23NS2 B13627222 Carbamodithioic acid, dipentyl- CAS No. 99-70-7

Carbamodithioic acid, dipentyl-

Cat. No.: B13627222
CAS No.: 99-70-7
M. Wt: 233.4 g/mol
InChI Key: JWHFYIKVRLMUCH-UHFFFAOYSA-N
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Description

Carbamodithioic acid, dipentyl- is an organic compound that belongs to the class of dithiocarbamates These compounds are characterized by the presence of two sulfur atoms bonded to a carbon atom, which is also bonded to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamodithioic acid, dipentyl- can be synthesized through the reaction of carbon disulfide with a primary or secondary amine in the presence of a base. The reaction typically involves the following steps:

  • Dissolving carbon disulfide in an appropriate solvent such as ethanol.
  • Adding the amine (in this case, dipentylamine) to the solution.
  • Introducing a base such as sodium hydroxide to facilitate the reaction.
  • Allowing the reaction to proceed at room temperature or slightly elevated temperatures.

The reaction can be represented as follows:

CS2+R2NH+NaOHR2NCS2Na+H2O\text{CS}_2 + \text{R}_2\text{NH} + \text{NaOH} \rightarrow \text{R}_2\text{NCS}_2\text{Na} + \text{H}_2\text{O} CS2​+R2​NH+NaOH→R2​NCS2​Na+H2​O

Industrial Production Methods

In industrial settings, the production of carbamodithioic acid, dipentyl- often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, dipentyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiols or other reduced forms.

    Substitution: Various substituted dithiocarbamates.

Scientific Research Applications

Carbamodithioic acid, dipentyl- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and antifungal activities.

    Industry: Utilized in the production of rubber and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of carbamodithioic acid, dipentyl- involves its ability to interact with various molecular targets, including enzymes and proteins. The compound can form complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its sulfur atoms can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • Carbamodithioic acid, diethyl-
  • Carbamodithioic acid, dimethyl-
  • Carbamodithioic acid, dibutyl-

Uniqueness

Carbamodithioic acid, dipentyl- is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and interactions with biological targets. Compared to other dithiocarbamates, it may exhibit different biological activities and chemical properties, making it a valuable compound for various applications.

Properties

CAS No.

99-70-7

Molecular Formula

C11H23NS2

Molecular Weight

233.4 g/mol

IUPAC Name

dipentylcarbamodithioic acid

InChI

InChI=1S/C11H23NS2/c1-3-5-7-9-12(11(13)14)10-8-6-4-2/h3-10H2,1-2H3,(H,13,14)

InChI Key

JWHFYIKVRLMUCH-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)C(=S)S

Origin of Product

United States

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